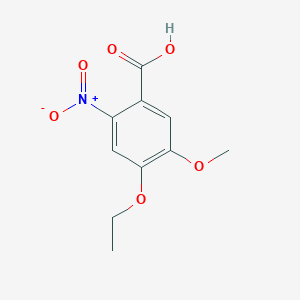

4-乙氧基-5-甲氧基-2-硝基苯甲酸

描述

Synthesis Analysis

The synthesis of compounds structurally related to 4-ethoxy-5-methoxy-2-nitrobenzoic acid often involves multistep synthetic routes, starting from substituted benzoic acids or their derivatives. For instance, the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its precursor, 4-fluoro-3-nitrobenzoic acid, highlights the complexity and specificity of reactions involved in building such molecular architectures, including nitration, methoxylation, and esterification steps (Yeong et al., 2018).

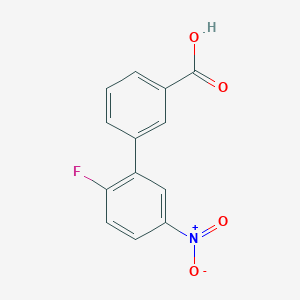

Molecular Structure Analysis

The molecular structure of related compounds, as determined by X-ray crystallography, often reveals interesting aspects of their crystalline packing, influenced by the presence of functional groups such as nitro, methoxy, and ethoxy groups. These functional groups contribute to the compound's ability to form hydrogen bonds and other non-covalent interactions, which are crucial for the stability and properties of the crystalline material (Yeong et al., 2018).

科学研究应用

-

- Application : This compound is a substituted 2-nitrobenzoic acid and has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide .

- Methods of Application : It may be used as a starting material in the synthesis of various compounds, including dictyoquinazol A (a neuroprotective compound), 5-methoxyantranilic acid (by catalytic reduction), and pyrrolobenzodiazepines .

- Results or Outcomes : The specific results or outcomes of these syntheses are not provided in the source .

-

- Application : This compound is used in the growth of organic single crystals for optical applications .

- Methods of Application : The single crystal was grown by the slow evaporation method. The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .

- Results or Outcomes : The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters were calculated. The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

-

4- ((2S,4S)-4-Ethoxy-1- ((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)

- Application : This compound is a Factor B inhibitor specifically designed to be applicable to treating a diverse array of complement-mediated diseases .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

-

4,5-Dimethoxy-2-nitrobenzoic acid

- Application : This compound was used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

-

- Application : Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

- Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

- Results or Outcomes : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained .

-

- Application : This compound may be used as a starting material in the synthesis of dictyoquinazol A (a neuroprotective compound), 5-methoxyantranilic acid (by catalytic reduction), and pyrrolobenzodiazepines .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

-

- Application : Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

- Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

- Results or Outcomes : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained .

-

- Application : This compound may be used as starting material in the synthesis of dictyoquinazol A (a neuroprotective compound), 5-methoxyantranilic acid (by catalytic reduction), and pyrrolobenzodiazepines .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

属性

IUPAC Name |

4-ethoxy-5-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-3-17-9-5-7(11(14)15)6(10(12)13)4-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTFBBVXZVBLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427853 | |

| Record name | 4-ethoxy-5-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-5-methoxy-2-nitrobenzoic acid | |

CAS RN |

103095-48-3 | |

| Record name | 4-ethoxy-5-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

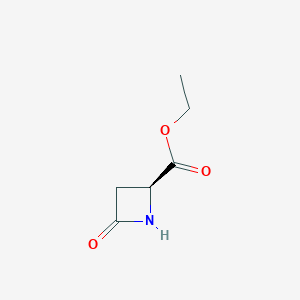

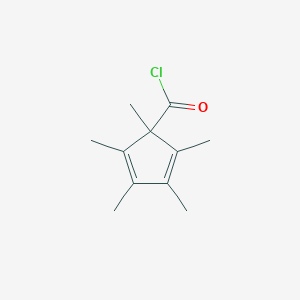

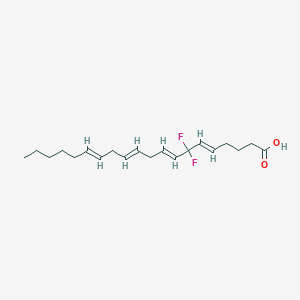

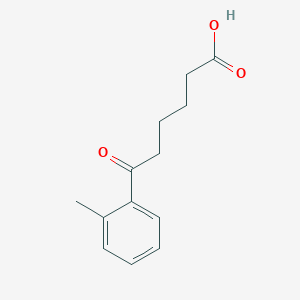

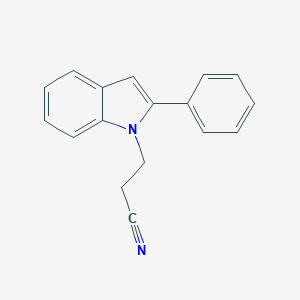

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)

![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)